molecular formula C6H3BrO3S B3232180 4-Bromo-2-formylthiophene-3-carboxylic acid CAS No. 1334640-34-4

4-Bromo-2-formylthiophene-3-carboxylic acid

Cat. No. B3232180
Key on ui cas rn: 1334640-34-4
M. Wt: 235.06 g/mol
InChI Key: WTSYJPOLRDDKOV-UHFFFAOYSA-N
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Patent
US09273068B2

Procedure details

To a solution of (i-Pr)2NH (1.09 g, 10.8 mmol) in anhydrous THF (15 mL) was added dropwise n-BuLi (5.0 mL, 12.5 mmol, 2.5M in hexane) at −30° C. The mixture was stirred at the same temperature for 0.5 h. Then, the mixture was cooled to −78° C. and the solution of 4-bromothiophene-3-carboxylic acid from example 1.1 (1.0 g, 4.85 mmol) and HMPA (0.17 g, 0.95 mmol) in anhydrous THF (20 mL) was added slowly. The mixture was stirred at the same temperature for 1 h, anhydrous DMF (0.6 g, 8.22 mmol) was added dropwise into the stirring mixture at −78° C. The reaction mixture was stirred for another 45 min at room temperature and then quenched with water. The aqueous layer was acidified with 5% aq. HCl to pH 1-2, the precipitate was collected by filtration, the filtrate was extracted with DCM (3×50 mL). The organic layers were dried over Na2SO4 and concentrated under reduced pressure. The crude product was washed with CH2Cl2 to give the title product (0.68 g, 60.2%) as a solid.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.17 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.6 g
Type
reactant
Reaction Step Three
Yield
60.2%

Identifiers

REACTION_CXSMILES
N(C(C)C)C(C)C.[Li]CCCC.[Br:13][C:14]1[C:15]([C:19]([OH:21])=[O:20])=[CH:16][S:17][CH:18]=1.CN(P(N(C)C)(N(C)C)=O)C.CN([CH:36]=[O:37])C>C1COCC1>[Br:13][C:14]1[C:15]([C:19]([OH:21])=[O:20])=[C:16]([CH:36]=[O:37])[S:17][CH:18]=1

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
N(C(C)C)C(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=CSC1)C(=O)O
Name
Quantity
0.17 g
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for another 45 min at room temperature
Duration
45 min
CUSTOM
Type
CUSTOM
Details
quenched with water
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with DCM (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The crude product was washed with CH2Cl2

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC=1C(=C(SC1)C=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 60.2%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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